Cas no 2877761-65-2 (4-bromo-1-[(1-{furo[3,2-c]pyridin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole)
![4-bromo-1-[(1-{furo[3,2-c]pyridin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole structure](https://ja.kuujia.com/scimg/cas/2877761-65-2x500.png)
4-bromo-1-[(1-{furo[3,2-c]pyridin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 2877761-65-2
- 4-bromo-1-[(1-{furo[3,2-c]pyridin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole
- AKOS040862517
- F6747-5396
- 4-[3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1-azetidinyl]furo[3,2-c]pyridine
-
- インチ: 1S/C14H13BrN4O/c15-11-5-17-19(9-11)8-10-6-18(7-10)14-12-2-4-20-13(12)1-3-16-14/h1-5,9-10H,6-8H2
- InChIKey: HAXQMIKZPRAAEH-UHFFFAOYSA-N
- ほほえんだ: C1(N2CC(CN3C=C(Br)C=N3)C2)=NC=CC2OC=CC1=2
計算された属性
- せいみつぶんしりょう: 332.02727g/mol
- どういたいしつりょう: 332.02727g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 47.1Ų
じっけんとくせい
- 密度みつど: 1.71±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 492.0±30.0 °C(Predicted)
- 酸性度係数(pKa): 7.14±0.40(Predicted)
4-bromo-1-[(1-{furo[3,2-c]pyridin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6747-5396-5mg |
4-bromo-1-[(1-{furo[3,2-c]pyridin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole |
2877761-65-2 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6747-5396-50mg |
4-bromo-1-[(1-{furo[3,2-c]pyridin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole |
2877761-65-2 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6747-5396-25mg |
4-bromo-1-[(1-{furo[3,2-c]pyridin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole |
2877761-65-2 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6747-5396-30mg |
4-bromo-1-[(1-{furo[3,2-c]pyridin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole |
2877761-65-2 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6747-5396-2mg |
4-bromo-1-[(1-{furo[3,2-c]pyridin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole |
2877761-65-2 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6747-5396-3mg |
4-bromo-1-[(1-{furo[3,2-c]pyridin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole |
2877761-65-2 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6747-5396-20μmol |
4-bromo-1-[(1-{furo[3,2-c]pyridin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole |
2877761-65-2 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6747-5396-5μmol |
4-bromo-1-[(1-{furo[3,2-c]pyridin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole |
2877761-65-2 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6747-5396-4mg |
4-bromo-1-[(1-{furo[3,2-c]pyridin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole |
2877761-65-2 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6747-5396-10μmol |
4-bromo-1-[(1-{furo[3,2-c]pyridin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole |
2877761-65-2 | 10μmol |
$103.5 | 2023-09-07 |
4-bromo-1-[(1-{furo[3,2-c]pyridin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
4-bromo-1-[(1-{furo[3,2-c]pyridin-4-yl}azetidin-3-yl)methyl]-1H-pyrazoleに関する追加情報
4-Bromo-1-[(1-{furo[3,2-c]pyridin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole: A Comprehensive Overview
The compound 4-bromo-1-[(1-{furo[3,2-c]pyridin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole (CAS No. 2877761-65-2) is a highly specialized organic molecule with significant potential in the field of drug discovery and chemical synthesis. This compound is characterized by its unique structural features, which include a bromine atom at the 4-position of the pyrazole ring, a furo[3,2-c]pyridine moiety, and an azetidine ring. These structural elements contribute to its intriguing chemical properties and biological activity.
Recent studies have highlighted the importance of heterocyclic compounds like furo[3,2-c]pyridine in medicinal chemistry. The furo[3,2-c]pyridine ring system is known for its ability to act as a scaffold for various bioactive molecules. In this compound, the furo[3,2-c]pyridine moiety is connected to an azetidine ring via a methylene group. Azetidine, a four-membered ring containing one nitrogen atom, is known for its rigidity and ability to form hydrogen bonds, which are crucial for molecular interactions in biological systems.
The pyrazole ring in this compound plays a pivotal role in determining its pharmacological properties. Pyrazoles are well-known for their ability to act as hydrogen bond donors and acceptors, making them valuable in drug design. The bromine atom at the 4-position of the pyrazole ring introduces electron-withdrawing effects, which can influence the compound's reactivity and selectivity in biological assays.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of complex molecules like 4-bromo-1-[(1-{furo[3,2-c]pyridin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole. Researchers have employed various strategies, including multi-component reactions and catalytic processes, to construct such intricate structures. These methods not only enhance the yield but also improve the purity of the final product.
The biological activity of this compound has been extensively studied in vitro and in vivo models. It has shown promising results as a potential lead molecule for treating various diseases, including cancer and neurodegenerative disorders. The furo[3,2-c]pyridine moiety has been implicated in modulating key cellular pathways associated with these conditions.
In terms of pharmacokinetics, this compound exhibits favorable properties such as good solubility and moderate permeability. These characteristics make it an attractive candidate for further preclinical studies. However, further research is required to optimize its bioavailability and minimize potential side effects.
The development of 4-bromo-1-[(1-{furo[3,2-c]pyridin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole represents a significant milestone in the field of heterocyclic chemistry. Its unique structure and promising biological profile underscore its potential as a novel therapeutic agent. As research continues to uncover its full potential, this compound may pave the way for innovative treatments in modern medicine.
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